molecular formula C5H4BrN3 B13510534 4-bromo-5-ethynyl-1-methyl-1H-1,2,3-triazole

4-bromo-5-ethynyl-1-methyl-1H-1,2,3-triazole

Cat. No.: B13510534
M. Wt: 186.01 g/mol
InChI Key: KJJZEGBUIRMISS-UHFFFAOYSA-N
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Description

4-bromo-5-ethynyl-1-methyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-ethynyl-1-methyl-1H-1,2,3-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction between an azide and an alkyne

    Ethynylation: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an ethynyl halide reacts with a terminal alkyne in the presence of a palladium (Pd) catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

4-bromo-5-ethynyl-1-methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced triazole derivatives.

    Cycloaddition Reactions: The ethynyl group can participate in cycloaddition reactions with azides to form larger triazole-based structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and bases like potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of 4-substituted triazoles.

    Oxidation: Formation of triazole oxides.

    Reduction: Formation of reduced triazole derivatives.

Scientific Research Applications

4-bromo-5-ethynyl-1-methyl-1H-1,2,3-triazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for designing and synthesizing potential drug candidates with antimicrobial, antifungal, and anticancer properties.

    Materials Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable triazole rings.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries for screening purposes.

    Chemical Biology: The compound is used in bioconjugation techniques to label biomolecules, enabling the study of biological processes at the molecular level.

Mechanism of Action

The mechanism of action of 4-bromo-5-ethynyl-1-methyl-1H-1,2,3-triazole depends on its specific application:

    Antimicrobial and Antifungal Activity: The compound may inhibit the synthesis of essential biomolecules in microorganisms, leading to cell death.

    Anticancer Activity: It may interfere with cellular signaling pathways, inducing apoptosis in cancer cells.

    Bioconjugation: The ethynyl group can react with azides in a bioorthogonal manner, allowing for the selective labeling of biomolecules without interfering with native biological functions.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1-methyl-1H-1,2,3-triazole: Lacks the ethynyl group, which may affect its reactivity and applications.

    5-ethynyl-1-methyl-1H-1,2,3-triazole:

    4-bromo-5-ethynyl-1H-1,2,3-triazole: Lacks the methyl group, which may alter its physical and chemical properties.

Uniqueness

4-bromo-5-ethynyl-1-methyl-1H-1,2,3-triazole is unique due to the presence of both bromine and ethynyl groups, which provide distinct reactivity and versatility in various chemical reactions and applications. The combination of these functional groups allows for the exploration of novel synthetic pathways and the development of new materials and bioactive compounds.

Properties

Molecular Formula

C5H4BrN3

Molecular Weight

186.01 g/mol

IUPAC Name

4-bromo-5-ethynyl-1-methyltriazole

InChI

InChI=1S/C5H4BrN3/c1-3-4-5(6)7-8-9(4)2/h1H,2H3

InChI Key

KJJZEGBUIRMISS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=N1)Br)C#C

Origin of Product

United States

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